molecular formula C13H14N2O2S B7795798 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid CAS No. 436094-77-8

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid

Cat. No.: B7795798
CAS No.: 436094-77-8
M. Wt: 262.33 g/mol
InChI Key: DNYORVIFCGZITF-UHFFFAOYSA-N
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Description

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the thiazole ring, which is further connected to an acetic acid moiety. The molecular formula of this compound is C13H14N2O2S, and it has a molecular weight of 262.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid typically involves the condensation of 4-ethylphenylamine with thiazole-4-carboxylic acid under suitable reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
  • 2-(4-Chlorophenyl)-1,3-thiazol-4-yl)acetic acid
  • Thiazol-2-yl-acetic acid

Uniqueness

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-ethylanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-9-3-5-10(6-4-9)14-13-15-11(8-18-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYORVIFCGZITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245736
Record name 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436094-77-8
Record name 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436094-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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